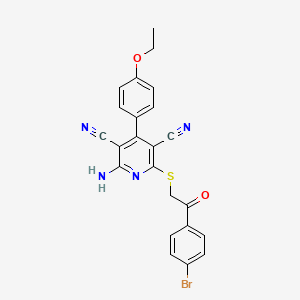
2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C23H17BrN4O2S and its molecular weight is 493.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a pyridine ring substituted with various functional groups that enhance its pharmacological potential.
- Molecular Formula : C19H11BrN4OS2
- Molecular Weight : 455.35 g/mol
- CAS Number : 330827-15-1
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridine derivatives, including the compound . A notable study demonstrated that derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile exhibited significant anti-cancer activity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers. Among the derivatives tested, one compound showed enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5o | Glioblastoma | 10 | Induces apoptosis |
| Compound X | Breast Cancer | 15 | Inhibits cell proliferation |
| Compound Y | Lung Cancer | 12 | Disrupts cell cycle |
Antimicrobial Activity
The antimicrobial properties of similar pyridine derivatives have also been investigated. Compounds bearing a quinoline moiety demonstrated significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting a broad-spectrum antimicrobial potential .
Anticonvulsant Activity
Certain thiazole-integrated derivatives have shown promising anticonvulsant activity. For instance, a derivative with a similar structural framework was reported to possess high protective effects against seizures in animal models . This suggests that modifications to the pyridine structure may confer neuroprotective effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
- Substituents on the Pyridine Ring : The presence of electron-withdrawing groups enhances anticancer activity.
- Thioether Linkage : The sulfur atom in the thioether linkage has been associated with increased biological activity due to its ability to participate in redox reactions.
Case Studies
- Glioblastoma Study : A study involving the compound's derivative showcased its ability to induce apoptosis in glioblastoma cells when used in combination with proteasome inhibitors. This combination therapy resulted in significantly lower cell viability compared to monotherapy .
- Antimicrobial Efficacy : Another investigation found that a related compound exhibited an MIC value lower than that of standard antibiotics against Salmonella typhi, indicating its potential use as an alternative antimicrobial agent .
Properties
IUPAC Name |
2-amino-6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2S/c1-2-30-17-9-5-15(6-10-17)21-18(11-25)22(27)28-23(19(21)12-26)31-13-20(29)14-3-7-16(24)8-4-14/h3-10H,2,13H2,1H3,(H2,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVGNLDHPIIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Br)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














